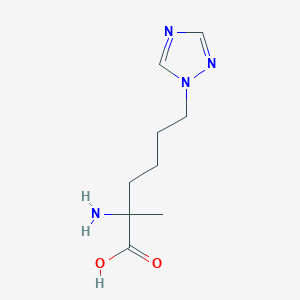
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9BrClFO3S. It is known for its unique structure, which includes a bromine and fluorine-substituted phenoxy group attached to a propane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3)
Solvents: Polar aprotic solvents like DMF or dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.
科学的研究の応用
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-methylphenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the phenoxy group. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in various chemical and biological applications.
特性
分子式 |
C9H9BrClFO3S |
|---|---|
分子量 |
331.59 g/mol |
IUPAC名 |
3-(4-bromo-2-fluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClFO3S/c10-7-2-3-9(8(12)6-7)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2 |
InChIキー |
SQICGVJPFMLAAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)F)OCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)


![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol](/img/structure/B13631594.png)

